1-((4-(2-Iodoethyl)phenoxy)methyl)benzene
Overview
Description
1-((4-(2-Iodoethyl)phenoxy)methyl)benzene is an organic compound with the molecular formula C15H15IO. It is characterized by the presence of an iodoethyl group attached to a phenoxy methyl benzene structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene can be synthesized through a multi-step process involving the iodination of ethylbenzene derivatives. One common method involves the reaction of 4-(2-iodoethyl)phenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Products depend on the nucleophile used, such as amines, ethers, or thioethers.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: The corresponding ethylbenzene derivative without the iodo group.
Scientific Research Applications
1-((4-(2-Iodoethyl)phenoxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of the iodine atom.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene involves its reactivity due to the presence of the iodo group and the phenoxy methyl structure. The iodo group is a good leaving group, making the compound reactive in substitution reactions. The phenoxy group can participate in electron transfer processes, influencing the compound’s reactivity in oxidation and reduction reactions.
Comparison with Similar Compounds
- 1-((4-(2-Bromoethyl)phenoxy)methyl)benzene
- 1-((4-(2-Chloroethyl)phenoxy)methyl)benzene
- 1-((4-(2-Fluoroethyl)phenoxy)methyl)benzene
Comparison: 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions. This results in different reaction kinetics and product distributions compared to the other halogenated derivatives.
Properties
IUPAC Name |
1-(2-iodoethyl)-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEFLZIZMHPFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439784 | |
Record name | 2-(4-benzyloxyphenyl)ethyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163930-30-1 | |
Record name | 2-(4-benzyloxyphenyl)ethyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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